N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
This compound is a hybrid heterocyclic molecule combining an imidazo[2,1-b]thiazole core and a 4-oxoquinazolin-3(4H)-yl moiety linked via an acetamide bridge. The imidazo[2,1-b]thiazole scaffold is known for its diverse pharmacological activities, including antimicrobial, anticancer, and acetylcholinesterase inhibitory effects . The 4-oxoquinazolinone fragment is associated with anti-inflammatory and analgesic properties, as demonstrated in structurally related compounds . Synthesis of this compound likely involves condensation of functionalized imidazothiazole precursors with quinazolinone derivatives, followed by acetamide coupling—a methodology analogous to that used for related thioacetamide-quinazolinone hybrids .
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O2S/c1-14-20(32-23-27-19(11-29(14)23)15-6-8-16(24)9-7-15)10-25-21(30)12-28-13-26-18-5-3-2-4-17(18)22(28)31/h2-9,11,13H,10,12H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASBROWUFWPWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)CN4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates various functional groups that may contribute to its biological activity, particularly in anticancer and antimicrobial domains. This article reviews the biological activities associated with this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound's molecular formula is , and it exhibits a molecular weight of 370.4 g/mol. The presence of the imidazo[2,1-b]thiazole and quinazoline moieties suggests a rich potential for biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural features exhibit significant cytotoxicity against different cancer cell lines. For instance, derivatives of thiazole and quinazoline have shown IC50 values in the micromolar range against various cancer types, suggesting potential effectiveness as anticancer agents .
- Antimicrobial Properties : The compound's structure indicates potential antimicrobial activity, particularly against Gram-positive bacteria and fungi. Compounds containing thiazole derivatives have been noted for their ability to inhibit microbial growth, which may extend to this compound .
- Mechanism of Action : The biological effects are thought to arise from interactions with specific enzymes or receptors involved in cell proliferation and apoptosis. For example, some thiazole derivatives induce apoptosis in cancer cells, highlighting a possible mechanism for the observed cytotoxic effects .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds suggests moderate solubility in organic solvents with variable absorption characteristics. Toxicity assessments indicate that many thiazole derivatives exhibit low toxicity levels in normal cells compared to their cancerous counterparts, which is crucial for therapeutic applications .
Scientific Research Applications
Anticancer Properties
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has demonstrated promising anticancer activity through various mechanisms:
-
Cell Proliferation Inhibition : Studies indicate that this compound exhibits antiproliferative effects against multiple cancer cell lines, including:
- Murine Leukemia (L1210)
- Human Cervical Carcinoma (HeLa)
- Pancreatic Ductal Adenocarcinoma (PDAC)
- Mechanism of Action : The compound likely modulates key signaling pathways involved in cell cycle regulation and apoptosis, leading to enhanced cancer cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Efficacy Against Pathogens : Related thiazole derivatives have shown significant antimicrobial activity against various pathogens, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic applications in infectious diseases .
Data Summary
The following table summarizes the biological activities reported for this compound and its analogs:
Case Study 1: Anticancer Activity
A study conducted by Romagnoli et al. focused on several derivatives related to imidazo[2,1-b]thiazoles, revealing that compounds similar to this compound exhibited potent cytotoxicity against murine leukemia cells with IC50 values as low as 0.5 µM. This suggests that structural characteristics significantly enhance biological activity.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of thiazole derivatives, demonstrating effective inhibition against various microbial strains. The reported MICs were notably low, indicating strong potential for therapeutic applications in treating infectious diseases.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of related thiazole derivatives indicates moderate solubility in organic solvents but limited water solubility, which may influence bioavailability. Toxicity studies have shown that certain derivatives exhibit low toxicity to human cells while maintaining high efficacy against cancer cells.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with three major classes of derivatives: 1. Imidazothiazole-Acetamide Derivatives: - Example: 2-[2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl]-N-cyclohexylhydrazine-1-carbothioamide (4d) - Key Difference: Replaces the quinazolinone moiety with a hydrazine-carbothioamide group.
Quinazolinone-Thioacetamide Derivatives: Example: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5)
- Key Difference : Uses a thioether linker instead of a methylene bridge.
- Activity : Moderate anti-inflammatory activity (45% edema inhibition at 50 mg/kg vs. Diclofenac’s 62%) .
Dual Heterocyclic Hybrids: Example: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
- Key Difference: Lacks the imidazothiazole ring but retains the acetamide-quinazolinone framework.
- Activity : Comparable anti-inflammatory efficacy to Diclofenac with reduced ulcerogenicity.
Table 1: Structural Comparison
Pharmacological and Physicochemical Properties
- Bioactivity: The imidazothiazole-quinazolinone hybrid is hypothesized to exhibit dual acetylcholinesterase inhibition (from the imidazothiazole) and anti-inflammatory activity (from the quinazolinone), based on structural analogues . Thioacetamide-linked quinazolinones (e.g., compound 5) show weaker anti-inflammatory effects but better solubility due to the sulfonamide group .
- Metabolic Stability: The 4-fluorophenyl group in the target compound enhances metabolic resistance compared to non-fluorinated derivatives (e.g., compound 4d) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis typically involves multi-step reactions starting with imidazo[2,1-b]thiazole and quinazolinone precursors. Key steps include:
- Coupling reactions : Use of 2-chloroacetamide derivatives with heterocyclic intermediates under reflux in polar aprotic solvents (e.g., DMF, DCM) .
- Catalysts : Triethylamine or K2CO3 to facilitate nucleophilic substitutions .
- Purification : Recrystallization from ethanol or acetone to isolate the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- Key Techniques :
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of the imidazo-thiazole and quinazolinone moieties (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm<sup>-1</sup>) and amide bonds (N–H at ~3300 cm<sup>-1</sup>) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C21H18FN5O2S) .
Q. What are common impurities or byproducts observed during synthesis, and how can they be mitigated?
- Byproducts :
- Unreacted intermediates : Residual chloroacetamide or heterocyclic starting materials.
- Oxidation products : Quinazolinone ring oxidation under prolonged heating.
- Mitigation :
- Use inert atmospheres (N2/Ar) to prevent oxidation .
- Column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict this compound’s interaction with biological targets like kinase enzymes?
- Methodology :
- Target selection : Prioritize enzymes with structural homology to known imidazo-thiazole/quinazolinone targets (e.g., EGFR kinase, acetylcholinesterase) .
- Docking software : AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate ligand-receptor binding .
- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC50 values from enzyme inhibition assays .
Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., varying IC50 values)?
- Approaches :
- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and controls .
- Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify SAR patterns .
- Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to account for experimental variability .
Q. How does the compound’s pharmacokinetic profile (e.g., metabolic stability) influence its therapeutic potential?
- In vitro assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
